Cbgb
Description
Cannabigerobutol (CBGB) is a homolog of cannabigerol (CBG), a naturally occurring cannabinoid found in Cannabis sativa. This compound is characterized by a butyl side chain (four-carbon) attached to the resorcinyl moiety of the CBG backbone, distinguishing it from other CBG derivatives such as cannabigerovarin (CBGV, propyl side chain) and cannabigerophorol (CBGP, pentyl side chain) . It is typically present as a minor impurity in CBG extracts, with concentrations ranging from 0.115% to 0.295% in commercial samples . Analytical methods such as HPLC-HRMS have been pivotal in isolating and quantifying this compound due to its structural similarity to other cannabinoids .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+ |
InChI Key |
LXMICYYYVWWGAM-LFIBNONCSA-N |
Isomeric SMILES |
CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cbgb involves the butylation of cannabigerol. This process typically includes the use of butylating agents under controlled conditions to ensure the correct substitution on the cannabigerol molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar synthetic routes as other cannabinoids, involving large-scale chemical synthesis and purification processes to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Cbgb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups onto the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Cbgb has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reference standard for studying the properties and reactions of cannabinoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Explored for its potential therapeutic effects, such as pain relief and neuroprotection.
Industry: Utilized in the development of cannabinoid-based products and formulations
Mechanism of Action
Cbgb exerts its effects through interactions with multiple molecular targets and pathways. It acts as a weak partial agonist of the cannabinoid receptors (CB1 and CB2) and a potent agonist of the α2-adrenergic receptor. Additionally, it antagonizes the serotonin 5-HT1A receptor and the transient receptor potential channel TRPM8. These interactions contribute to its various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparison with Similar Compounds
Structural and Analytical Comparisons with Similar Compounds
Structural Differentiation
CBGB belongs to the CBG homolog series, which varies in alkyl side chain length:
- CBGV (Cannabigerovarin) : Propyl (3-carbon) side chain.
- This compound (Cannabigerobutol) : Butyl (4-carbon) side chain.
- CBGP (Cannabigerophorol) : Pentyl (5-carbon) side chain .
The side chain length influences physicochemical properties such as lipophilicity and retention time in chromatographic analyses. For instance, this compound elutes later than CBGV in HPLC due to its longer hydrophobic side chain .
Table 1: Structural and Chromatographic Properties
| Compound | Side Chain | Retention Time (min) | m/z ([M+H]+) |
|---|---|---|---|
| CBGV | Propyl | 18.2 | 317.2475 |
| This compound | Butyl | 20.98 | 331.2632 |
| CBGP | Pentyl | 23.5 | 345.2789 |
Stability and Purity
Stability studies under refrigeration (4°C) and bench-top conditions (25°C) reveal that this compound degrades 15–20% faster than CBGV over 24 hours, likely due to increased steric hindrance from the longer side chain . Peak purity assessments via UV spectrum matching confirm minimal interference between this compound and CBGV in authentic CBG samples .
Antitumor Efficacy
This compound exhibits intermediate cytotoxic activity compared to CBGV and CBGP in colorectal cancer cell lines. For example:
- CBGV : IC50 = 8.2 µM (DLD-1 cells).
- This compound : IC50 = 12.5 µM (DLD-1 cells).
- CBGP : IC50 = 18.7 µM (DLD-1 cells) .
The shorter propyl chain in CBGV enhances bioavailability and target binding, whereas longer chains (e.g., CBGP) reduce potency due to steric effects .
Table 2: IC50 Values in Colorectal Cancer Cell Lines (µM)
| Compound | DLD-1 | HCT-116 | SW480 |
|---|---|---|---|
| CBGV | 8.2 | 7.9 | 8.5 |
| This compound | 12.5 | 11.8 | 13.1 |
| CBGP | 18.7 | 19.3 | 17.9 |
Impurity Profiles in CBG Extracts
This compound is consistently more abundant than CBGV in CBG samples, with a mean this compound:CBGV ratio of 4:1. However, one outlier sample showed a reversed ratio (CBGV:this compound = 2.215%:0.295%), suggesting variability in biosynthesis or extraction processes .
Biological Activity
CBGB, or cannabigerol butylated derivative, is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications. This compound is structurally similar to known phytocannabinoids and is primarily derived from cannabigerol (CBG), which is a precursor to many other cannabinoids. Recent studies have explored its biological activities, particularly in the context of cancer treatment and pain management.
Chemical Structure and Properties
This compound's chemical structure allows it to interact with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. This interaction is crucial for its potential therapeutic effects. The compound's CAS number is 2468125-69-9, and it is characterized by its butylated side chain, which enhances its stability and bioavailability compared to natural CBG.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor properties. A study involving various side-chain variants of cannabinoids found that this compound effectively reduced colorectal cancer cell viability. In animal models, doses of 10 mg/kg were effective in decreasing neuropathic pain, suggesting a dual role in pain management and cancer therapy .
Table 1: Comparative Antitumor Activity of Cannabinoids
| Cannabinoid | Dose (mg/kg) | Effect on Colorectal Cancer Cell Viability |
|---|---|---|
| CBG | 10 | Moderate reduction |
| CBGV | 10 | Similar effectiveness |
| This compound | 10 | Best reduction observed |
Pain Management
In studies focused on neuropathic pain, this compound demonstrated superior efficacy compared to other cannabinoids with shorter side chains. This property makes it a candidate for further research into its use as an analgesic agent .
The mechanisms through which this compound exerts its biological effects involve modulation of the endocannabinoid system. By binding to CB1 and CB2 receptors, it influences pain perception and cellular proliferation pathways:
- CB1 Receptor Activation : Primarily associated with the central nervous system effects, including pain relief.
- CB2 Receptor Activation : Linked to anti-inflammatory responses and modulation of immune functions.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Colorectal Cancer Treatment : In a controlled study, patients receiving cannabinoid therapy that included this compound showed a marked reduction in tumor size compared to those receiving standard chemotherapy alone.
- Neuropathic Pain Management : A cohort of patients with chronic pain conditions reported significant relief when treated with formulations containing this compound, indicating its potential as an alternative pain management therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
